In Vitro Pharmacological Profiling of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole: A Comprehensive Technical Guide
Executive Summary & Pharmacological Rationale The compound 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole represents a highly privileged, hybrid chemical scaffold. It integrates a 5-bromoindole core with a basic 3-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Rationale
The compound 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole represents a highly privileged, hybrid chemical scaffold. It integrates a 5-bromoindole core with a basic 3-methylpiperazine moiety. As a Senior Application Scientist, the approach to profiling this molecule must be guided by the structural causality of its pharmacophores:
The Indole Core: The indole ring is a classical bioisostere of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, this compound is a prime candidate for monoaminergic G-Protein Coupled Receptor (GPCR) modulation, specifically targeting 5-HT receptor subtypes (e.g., 5-HT1B/1D, 5-HT2A) .
The 5-Bromo Substitution: Halogenation at the 5-position significantly enhances lipophilicity and introduces a halogen-bond donor. This modification is a proven medicinal chemistry strategy to increase target residence time within the hydrophobic pockets of CNS targets .
The Piperazine Moiety: Beyond GPCRs, the indole-piperazine axis is a well-documented hinge-binding motif in kinase inhibitors. Notably, this structural arrangement shares high homology with URMC-099, a potent, brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2) .
Therefore, the in vitro profiling strategy must be bifurcated to evaluate both GPCR affinity and Kinase inhibition, followed by functional characterization and early ADME/Tox screening.
Strategic Profiling Workflow
To prevent false positives and systematically deconvolute the compound's polypharmacology, we employ a tiered screening cascade.
Fig 1. Sequential in vitro pharmacological profiling workflow for the indole derivative.
Phase 1: Primary Target Deconvolution
GPCR Radioligand Binding Assay (5-HT Receptors)
Causality & Rationale: Indole derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can severely quench or artificially inflate signals in standard fluorescence polarization assays. To circumvent optical interference, radiometric displacement remains the gold standard for determining the true equilibrium dissociation constant (
Ki
).
Step-by-Step Protocol (Self-Validating System):
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1B or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the test compound (10-point dose-response, 10 µM to 0.3 nM), and the radioligand (e.g., 1 nM [³H]-GR125743 for 5-HT1B).
Self-Validation Control: Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled sumatriptan to designated control wells. Total binding is assessed with the vehicle (0.1% DMSO).
Incubation & Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).
Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate
Ki
using the Cheng-Prusoff equation. The assay is only validated if the Z'-factor is
≥
0.6.
High-Throughput Kinase Profiling (TR-FRET)
Causality & Rationale: Given the structural overlap with URMC-099 , we must screen for MLK3 and LRRK2 inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because the microsecond time delay before signal acquisition entirely eliminates the nanosecond auto-fluorescence of the bromoindole core.
Step-by-Step Protocol:
Reaction Setup: Combine 5 nM recombinant MLK3 enzyme, 100 nM biotinylated peptide substrate, and the test compound in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Initiation: Add ATP at its apparent
Km
value (e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add the TR-FRET detection mixture: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
Readout: Excite at 340 nm and measure emission at 615 nm (Eu) and 665 nm (APC) after a 100 µs delay. Calculate the IC₅₀ from the 665/615 ratio.
Phase 2: Functional Characterization
Binding affinity (
Ki
) does not distinguish between an agonist and an antagonist. Because 5-HT1B/1D receptors are coupled to G
αi/o
proteins, their activation inhibits adenylyl cyclase, lowering cyclic AMP (cAMP) levels.
Fig 2. Mechanistic signaling pathway of 5-HT1B/1D receptor modulation by the compound.
cAMP Accumulation Assay (HTRF)
Causality & Rationale: To observe a reduction in cAMP via G
αi
activation, we must first artificially elevate the basal cAMP levels. This is achieved by adding Forskolin, a direct adenylyl cyclase activator.
Step-by-Step Protocol:
Cell Seeding: Plate 5-HT1B-expressing CHO cells at 5,000 cells/well in a 384-well white microplate.
Stimulation: Add the test compound concurrently with 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes.
Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Endogenous cAMP generated by the cells competes with cAMP-d2 for binding to the antibody.
Validation: An increase in the test compound's efficacy will result in less endogenous cAMP, thereby increasing the HTRF FRET signal (due to more cAMP-d2 binding). Interpolate data against a standard cAMP curve.
Phase 3: Early ADME & Toxicity Profiling
Before advancing the compound, critical liabilities associated with the piperazine ring and the bromoindole core must be assessed.
CYP450 Microsomal Stability: The N-methylpiperazine moiety is highly susceptible to oxidative N-demethylation by hepatic CYP3A4 and CYP2D6. Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH for 60 minutes, quantifying the parent compound disappearance via LC-MS/MS.
hERG Patch-Clamp Assay: Basic aliphatic amines (like piperazine) are notorious for blocking the hERG potassium channel, leading to cardiotoxic QT prolongation. Automated patch-clamp electrophysiology is mandatory to ensure the IC₅₀ for hERG is >10 µM.
Quantitative Data Presentation
The following tables summarize the expected data structure for a successful profiling campaign, utilizing hypothetical but realistic values for a bromoindole-piperazine hybrid.
Table 1: Primary Target Binding and Kinase Inhibition
Target
Assay Type
Readout Metric
Result (nM)
Interpretation
5-HT1B
Radioligand Binding
Ki
12.4 ± 1.2
High Affinity
5-HT2A
Radioligand Binding
Ki
245.0 ± 15.5
Moderate Affinity
Dopamine D2
Radioligand Binding
Ki
> 10,000
No Affinity
MLK3
TR-FRET Kinase
IC₅₀
45.8 ± 3.4
Potent Inhibition
LRRK2
TR-FRET Kinase
IC₅₀
112.0 ± 8.1
Moderate Inhibition
Table 2: Functional Efficacy and ADME/Tox Profile
Assay / Parameter
Cell Line / Matrix
Result
Pharmacological Conclusion
cAMP Accumulation
CHO-K1 (5-HT1B)
EC₅₀ = 18.5 nM, Emax = 92%
Full Agonist at 5-HT1B
HLM Stability (T½)
Human Liver Microsomes
34 minutes
Moderate Hepatic Clearance
hERG Inhibition
HEK293 (hERG)
IC₅₀ = 8.5 µM
Borderline Cardiotoxicity Risk
Cytotoxicity
HepG2
CC₅₀ > 50 µM
Safe cellular profile
References
Pharmacological treatment of migraine: CGRP and 5-HT beyond the triptans. Pharmacology & Therapeutics. Available at:[Link]
Exploratory
Preliminary Toxicity Screening of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
An In-depth Technical Guide: Abstract This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole (here...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole (hereafter referred to as Compound X). The preclinical safety evaluation of a new chemical entity is a critical step in the drug development process.[1][2] This document outlines a tiered, multi-faceted approach, beginning with in silico predictions to identify potential liabilities, followed by in vitro assays to assess cytotoxicity and genotoxicity. Early identification of potential toxicities can save significant resources and prevent adverse outcomes in later stages of development.[1] Detailed, field-proven protocols for cytotoxicity and genotoxicity assessments are provided to ensure methodological rigor and reproducibility. The information herein is intended to guide researchers, scientists, and drug development professionals in making informed, data-driven decisions regarding the continued development of this compound.
Introduction to Compound X and the Rationale for Early Safety Profiling
Compound X, 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole, is a novel indole derivative. Its structure features a 5-bromo-1H-indole core, a known pharmacophore in many biologically active molecules, linked via a methylene bridge to a 4-methylpiperazine moiety.
The imperative of early-stage toxicological screening in drug discovery cannot be overstated. Identifying potential safety liabilities before significant investment in later-stage preclinical and clinical development can prevent costly failures.[5] This guide proposes a foundational screening cascade designed to provide a robust preliminary safety profile for Compound X. The tiered approach—moving from computational prediction to cellular assays—maximizes efficiency by using resource-intensive experimental methods to confirm or refute liabilities flagged by initial, rapid screening tools.
Tier 1: In Silico ADMET and Toxicity Prediction
In silico (computer-based) modeling serves as an indispensable first step in modern toxicology.[6] By leveraging computational algorithms and curated databases, we can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound based solely on its chemical structure.[7][8][9] This approach provides an early warning system for potential development hurdles.
2.1. Causality of Method Selection
The choice of in silico screening is strategic; it is a rapid, cost-effective method to prioritize resources and design subsequent experimental studies more intelligently.[6] By predicting a wide range of endpoints, from mutagenicity to cardiotoxicity, we can focus our experimental work on areas of highest potential risk. For this assessment, we utilize a consensus approach, integrating results from multiple predictive models (e.g., pkCSM, SwissADME, vNN-ADMET) to increase confidence in the predictions.[7][10]
2.2. In Silico Workflow Diagram
The following diagram outlines the logical flow of the computational toxicity and ADMET screening process.
Caption: Workflow for in silico ADMET and toxicity prediction of Compound X.
2.3. Hypothetical Data Summary: In Silico Predictions
The following table summarizes hypothetical predictive data for Compound X.
Potential risk for cardiotoxicity; requires experimental validation.
Hepatotoxicity
Low Probability
Low risk for drug-induced liver injury.
ADME
BBB Permeant
Yes
Potential for CNS effects (therapeutic or adverse).
CYP2D6 Inhibitor
Yes
Potential for drug-drug interactions.
Oral Bioavailability
>30%
Acceptable for initial consideration.
Tier 2: In Vitro General Cytotoxicity Assessment
Following computational analysis, the next essential step is to determine the compound's effect on cell viability in vitro.[5][12] Cytotoxicity assays measure the concentration at which a compound induces cell death, providing a quantitative measure of its general toxicity.
3.1. Lactate Dehydrogenase (LDH) Release Assay
Causality of Method Selection: The LDH assay is chosen for its robustness and clear mechanistic basis. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14] This makes it a direct and reliable marker of cytotoxicity.[15][16] The colorimetric readout is easily quantifiable and suitable for a 96-well plate format, allowing for efficient dose-response analysis.[13]
3.2. LDH Assay Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the LDH cytotoxicity assay.
3.3. Detailed Experimental Protocol: LDH Assay
Cell Seeding: Seed a human cell line (e.g., HepG2, a human liver carcinoma line) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[16] Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare a 2X stock concentration series of Compound X in serum-free culture medium.
Treatment:
Carefully remove the medium from the cells.
Add 100 µL of the appropriate Compound X dilution to the test wells.
Controls: Prepare triplicate wells for each control:
Vehicle Control (Spontaneous LDH Release): Add 100 µL of medium with vehicle (e.g., 0.1% DMSO).
Maximum LDH Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to these wells.[13]
Medium Background Control: Wells with 100 µL of medium only (no cells).
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Assay Procedure:
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[15]
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
Prepare the LDH Reaction Mix according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
Add 50 µL of the Reaction Mix to each well of the new plate.
Incubate for 30 minutes at room temperature, protected from light.[13]
Add 50 µL of Stop Solution to each well.
Data Acquisition & Analysis:
Measure the absorbance at 490 nm using a microplate reader within 1 hour.[15]
Calculation:
Subtract the Medium Background absorbance from all other values.
Calculate Percent Cytotoxicity using the formula:
% Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Plot the % Cytotoxicity against the log of Compound X concentration and use non-linear regression to determine the IC₅₀ value.
3.4. Hypothetical Data Summary: Cytotoxicity
Cell Line
Incubation Time
IC₅₀ (µM) [95% CI]
HepG2
24 hours
45.2 [41.5 - 49.3]
HEK293
24 hours
68.7 [62.1 - 75.9]
Tier 3: In Vitro Genotoxicity Assessment
Genotoxicity assays are crucial for assessing a compound's potential to damage genetic material, a key concern for long-term safety and carcinogenicity.[1] A standard preliminary screen includes a bacterial mutation assay and a mammalian cell chromosomal damage assay.
4.1. Bacterial Reverse Mutation Assay (Ames Test)
Causality of Method Selection: The Ames test is a legally mandated and universally accepted screen for detecting point mutations (base substitutions and frameshifts).[17] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine.[18] A mutagenic compound will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow into visible colonies on a histidine-free medium.[19] The inclusion of a liver enzyme extract (S9 mix) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[17]
4.2. Ames Test Experimental Workflow Diagram
Caption: Workflow for the bacterial reverse mutation (Ames) test.
4.3. Detailed Experimental Protocol: Ames Test (Plate Incorporation Method)
Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) for 14-18 hours at 37°C with gentle shaking.[19]
Exposure Mixture: In sterile tubes, combine the following in order:[17]
2.0 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin.
0.1 mL of the bacterial culture.
0.1 mL of the test solution (Compound X at various concentrations) or control solution.
0.5 mL of sterile buffer (for -S9 condition) or 0.5 mL of S9 mix (for +S9 condition).
Plating: Vortex each tube gently and immediately pour the entire contents onto the surface of a minimal glucose agar plate.[18] Tilt the plate to ensure even distribution.
Incubation: Allow the top agar to solidify. Invert the plates and incubate them at 37°C for 48-72 hours.[19]
Scoring and Interpretation:
Count the number of revertant colonies on each plate.
A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the mean number of colonies on the negative (vehicle) control plates.
4.4. Hypothetical Data Summary: Ames Test
Strain
Metabolic Activation (S9)
Compound X Conc. (µ g/plate )
Mean Revertants ± SD
Fold Increase (vs. Vehicle)
Result
TA100
-
Vehicle
135 ± 12
1.0
Negative
10
141 ± 15
1.0
100
148 ± 9
1.1
TA98
+
Vehicle
38 ± 5
1.0
Negative
10
42 ± 7
1.1
100
45 ± 6
1.2
4.5. In Vitro Micronucleus Assay
Causality of Method Selection: The in vitro micronucleus (MNvit) assay is the gold standard for detecting chromosomal damage in mammalian cells.[20] It identifies both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[21] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[21][22] The use of Cytochalasin B, an actin polymerization inhibitor, is a key refinement. It blocks cytokinesis (cell division), resulting in binucleated cells that have demonstrably completed one round of mitosis, which is the required period for micronuclei to form and be expressed.[21][23] This ensures that only cells that have divided in the presence of the test compound are scored, making the assay highly reliable.
4.6. In Vitro Micronucleus Assay Workflow Diagram
Caption: Workflow for the in vitro cytokinesis-block micronucleus assay (OECD 487).
4.7. Detailed Experimental Protocol: In Vitro Micronucleus Assay
This protocol is based on OECD Test Guideline 487.[20][22]
Cell Culture and Treatment:
Culture a suitable mammalian cell line (e.g., human TK6 or Chinese Hamster Ovary (CHO) cells) to an appropriate density.
Treat the cells with at least three concentrations of Compound X, alongside negative (vehicle) and positive controls. Treatment is performed for a short duration (3-4 hours) with and without S9 metabolic activation, and for a longer duration (approx. 24 hours, or 1.5-2.0 normal cell cycles) without S9.[22]
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B at a pre-determined optimal concentration. Incubate for a period sufficient for cells to complete one nuclear division (e.g., 20-24 hours for CHO cells).
Cell Harvesting:
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
Treat with a mild hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm.
Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid 3:1). Repeat fixation steps 2-3 times.
Slide Preparation and Staining:
Drop the cell suspension onto clean, pre-chilled microscope slides and allow to air dry.
Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.
Scoring and Analysis:
Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[22][23]
A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Simultaneously assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI) from scoring 500 cells and classifying them as mononucleated, binucleated, or multinucleated.
4.8. Hypothetical Data Summary: In Vitro Micronucleus Assay
Treatment (-S9, 24h)
Conc. (µM)
% Cytotoxicity (CBPI)
% Micronucleated Binucleated Cells
Result
Vehicle Control
0
0%
1.2 ± 0.3
Negative
Compound X
10
5%
1.4 ± 0.5
30
18%
1.6 ± 0.4
100
45%
1.5 ± 0.6
Positive Control (MMS)
5
35%
15.8 ± 2.1
Positive
Summary and Forward-Looking Recommendations
This guide outlines a logical, tiered strategy for the preliminary toxicological evaluation of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole. The hypothetical data presented herein illustrates a favorable early safety profile:
In Silico predictions were largely benign, with the notable exception of a potential for hERG inhibition, which must be addressed in subsequent, more specific safety pharmacology studies.
In Vitro Cytotoxicity testing revealed moderate IC₅₀ values, suggesting a reasonable therapeutic window may be achievable.
In Vitro Genotoxicity assays (Ames and Micronucleus) were negative, indicating a low risk of mutagenic or clastogenic potential under the tested conditions.
Based on this preliminary screen, Compound X demonstrates a safety profile that warrants continued investigation. The next logical steps would be to conduct targeted in vitro safety pharmacology assays (e.g., a hERG patch-clamp assay to follow up on the in silico finding) and, if results remain positive, to proceed with exploratory in vivo acute toxicity studies in a rodent model.[24]
References
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LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link]
Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]
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Wei, H., et al. (2018). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed, 13(1), 1-5. Available from: [Link]
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MDPI. (2025, October 21). Framework for In Silico Toxicity Screening of Novel Odorants. Available from: [Link]
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metabolic pathway mapping for 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
An In-Depth Technical Guide to the Metabolic Pathway Mapping of 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole Executive Summary The journey of a drug candidate from discovery to clinical application is critically...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Metabolic Pathway Mapping of 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole
Executive Summary
The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] This guide provides a comprehensive framework for the metabolic pathway mapping of 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole, a molecule incorporating both the privileged indole scaffold and the versatile piperazine moiety. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals. We will explore predictive metabolic pathways based on the molecule's structural components, detail robust in vitro experimental protocols for validation, and outline the analytical strategies required for definitive metabolite characterization. The objective is to provide an authoritative, field-proven guide that combines theoretical prediction with practical, actionable methodologies.
Introduction
The Imperative of Metabolic Profiling in Drug Development
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of clinical trial failures can be attributed to suboptimal pharmacokinetic profiles, including rapid metabolism leading to poor bioavailability or the formation of toxic metabolites.[2] Therefore, early in vitro ADME studies are not merely a regulatory checkbox but a foundational component of lead optimization.[1][2][3] These assays predict a compound's metabolic fate, its potential for drug-drug interactions (DDI) through enzyme inhibition or induction, and its intrinsic clearance, all of which are critical for forecasting human pharmacokinetics and establishing safe dosing regimens.[1][4]
A logical approach to predicting the metabolism of 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole begins with its deconstruction into key structural motifs, each with known metabolic liabilities.
5-Bromo-1H-indole Core: The indole ring is a common feature in many approved pharmaceuticals.[5][6][7] It is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, primarily hydroxylation at various positions on the carbocyclic ring (positions 4, 6, 7) and the pyrrole ring (position 2).[8] The resulting phenolic metabolites are prime candidates for subsequent Phase II conjugation.[6]
3-Alkyl Linker: The methyl group at the C3 position of the indole is a critical site. 3-alkylindoles are known to be bioactivated by CYPs through dehydrogenation, forming electrophilic 3-methyleneindolenine intermediates.[9] These reactive species can covalently bind to cellular macromolecules or cause mechanism-based inactivation of metabolizing enzymes like CYP3A4.[9]
N-Methylpiperazine Moiety: The piperazine ring is a widely used scaffold to improve physicochemical properties.[10][11] The N-methyl group is a primary target for oxidative N-demethylation. The piperazine ring itself can undergo oxidation to form various products. Furthermore, piperazine-containing compounds are frequently substrates and inhibitors of major drug-metabolizing enzymes, including CYP3A4 and CYP2D6.[12][13][14]
Predicted Metabolic Pathways
Based on the structural analysis, we can hypothesize a network of potential metabolic transformations for 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole.
Phase I Biotransformations (Oxidative Metabolism)
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the molecule. For the target compound, these are predicted to be the dominant initial metabolic steps.
Indole Ring Hydroxylation: Aromatic hydroxylation on the benzene portion of the indole core (e.g., at C4, C6, or C7) is a common metabolic route for indole-containing drugs.[6][8]
Piperazine N-Demethylation: The terminal methyl group on the piperazine nitrogen is a likely site for CYP-mediated N-dealkylation, yielding a secondary amine metabolite.[13]
Piperazine Ring Oxidation: Oxidation can occur at the carbon atoms alpha to the nitrogen atoms within the piperazine ring.
Dehydrogenation of the 3-Alkylindole: This is a critical bioactivation pathway. CYP-mediated hydrogen abstraction from the methylene bridge can lead to a reactive 3-methyleneindolenine intermediate.[9] This electrophilic species can be detoxified by conjugation with glutathione (GSH) or can potentially adduct to proteins.
N-Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.
Phase II Biotransformations (Conjugation)
Following Phase I oxidation, the newly formed hydroxyl groups can be conjugated with endogenous molecules to facilitate excretion.
Glucuronidation/Sulfation: Hydroxylated indole metabolites can undergo conjugation with UDP-glucuronic acid (via UGTs) or 3'-phosphoadenosine-5'-phosphosulfate (via SULTs) to form glucuronide or sulfate conjugates.[6]
Visualization: Predicted Metabolic Map
Caption: Predicted metabolic pathways for the title compound.
Experimental Framework for Metabolic Pathway Elucidation
A multi-pronged in vitro approach is essential to systematically investigate and validate the predicted metabolic pathways. The following protocols provide a robust framework.
Visualization: Experimental Workflow
Caption: Overall workflow for in vitro metabolic mapping.
In Vitro Systems: Rationale for Selection
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[4] They are a cost-effective and standard tool for evaluating Phase I metabolism and metabolic stability.[1][4]
Cryopreserved Human Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, as well as transporters.[4] They provide a more physiologically complete system, allowing for the investigation of sequential metabolism (Phase I followed by Phase II) and are considered a gold standard for in vitro clearance prediction.[1][2][4]
Recombinant CYP Enzymes: These are individual human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) expressed in a cellular system. They are indispensable for reaction phenotyping—pinpointing exactly which enzyme is responsible for the formation of a specific metabolite.[1][3]
Protocol: Metabolic Stability Assessment in Human Hepatocytes
Causality: The goal here is to determine the intrinsic clearance (Clint) of the compound. A high clearance rate suggests rapid metabolism in vivo, potentially leading to low bioavailability and a short half-life.[4] This experiment guides decisions on whether the compound is viable or requires structural modification to improve stability.
Methodology:
Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion); viability should be >80%.
Incubation Mixture: Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' E Medium) at a final density of 1 million viable cells/mL.
Initiation: Pre-warm the hepatocyte suspension to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM) to the cell suspension.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
Quenching: Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This precipitates proteins and stops enzymatic activity.
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural log of the peak area ratio (parent/internal standard) versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Data Presentation:
Parameter
Result
Half-Life (t½, min)
e.g., 45
Intrinsic Clearance (Clint, µL/min/10⁶ cells)
e.g., 15.4
Protocol: Metabolite Identification and Profiling
Causality: This experiment identifies the structures of the metabolites formed. This is crucial for understanding pathways of elimination, identifying potentially pharmacologically active metabolites, and flagging the formation of structurally alerting (potentially toxic) species.
Methodology:
Incubation: Prepare incubation mixtures similar to the stability assay, but use a higher concentration of the test compound (e.g., 10 µM) to ensure metabolites are formed at detectable levels. Use both HLM (supplemented with NADPH) and hepatocytes. For hepatocytes, run parallel incubations with and without cofactors for Phase II reactions (e.g., UDPGA, PAPS) to help distinguish metabolite types.
Time Point: Incubate for a fixed time (e.g., 60 minutes) at 37°C.
Quenching & Processing: Terminate the reaction and process the samples as described in Protocol 3.2.
Analysis: Analyze the supernatant using high-resolution LC-MS/MS (LC-HRMS). The analysis should include a full scan (to find all ions) and data-dependent MS/MS scans (to obtain fragmentation data for structural elucidation).
Protocol: Reaction Phenotyping with Recombinant CYPs
Causality: Knowing which CYP isozyme metabolizes a compound is critical for predicting drug-drug interactions.[1][3] If the compound is metabolized by CYP3A4, for example, co-administration with a strong CYP3A4 inhibitor could dangerously elevate its plasma concentration.[12]
Methodology:
Incubation Mixtures: Prepare separate incubation mixtures for each major recombinant human CYP isozyme (CYP1A2, 2C9, 2C19, 2D6, 3A4). Each mixture should contain phosphate buffer (pH 7.4), the specific rCYP, and the test compound (1 µM).
Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH-regenerating system.
Incubation and Quenching: Incubate for a set time (e.g., 30 minutes) and quench the reaction with ice-cold acetonitrile.
Analysis: Analyze the samples by LC-MS/MS to measure the rate of parent compound depletion or the rate of formation of a specific major metabolite.
Interpretation: The isozyme that shows the highest rate of metabolism is identified as the primary contributor.
Data Presentation:
Recombinant CYP Isozyme
Metabolite Formation Rate (pmol/min/pmol CYP)
CYP1A2
< 5
CYP2C9
< 5
CYP2C19
12
CYP2D6
88
CYP3A4
250
Protocol: Reactive Metabolite Trapping with Glutathione (GSH)
Causality: This assay is designed specifically to detect the formation of chemically reactive, electrophilic metabolites, such as the predicted 3-methyleneindolenine intermediate.[9] These metabolites can cause idiosyncratic toxicities. Trapping them with a nucleophile like GSH provides direct evidence of their formation.[15]
Methodology:
Incubation: Prepare an incubation mixture containing HLM (1 mg/mL), the test compound (e.g., 25 µM), an NADPH-regenerating system, and a high concentration of glutathione (GSH, 5-10 mM) in phosphate buffer.
Control: Run a parallel incubation without NADPH as a negative control.
Reaction: Incubate at 37°C for 60 minutes.
Quenching and Processing: Terminate and process the samples as previously described.
Analysis: Analyze the supernatant by LC-HRMS. Specifically search for the mass of the parent compound plus the mass of GSH (307.3 Da), accounting for the loss of a proton. An ion corresponding to [M+GSH-H]⁺ or similar adducts confirms the formation of a reactive intermediate.
Analytical Strategy for Metabolite Characterization
The cornerstone of modern metabolite identification is high-resolution liquid chromatography-mass spectrometry (LC-HRMS).[16][17]
Liquid Chromatography (LC): The LC system separates the complex mixture of parent drug and metabolites based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer.[18] This reduces ion suppression and allows for the differentiation of isomers.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers measure the mass-to-charge ratio (m/z) of ions with very high accuracy (<5 ppm).[16] This allows for the confident determination of the elemental formula of each metabolite, which is the first step in identification.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint.[16][18] By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be deduced. For example, a mass shift of +16 Da in a fragment ion containing the indole ring, but not in a fragment containing only the piperazine moiety, would strongly suggest hydroxylation occurred on the indole ring.
Synthesis and Self-Validation
The power of this comprehensive approach lies in the integration of data from all experiments.
Connecting Stability and ID: A compound with a short half-life in the stability assay should show significant metabolite formation in the metabolite ID experiment.
Corroborating Phenotyping and ID: The major metabolites identified should be formed by the primary enzymes identified in the reaction phenotyping assay. For instance, if CYP3A4 is the main enzyme, incubating the compound with recombinant CYP3A4 should produce the same major metabolites seen in HLM incubations.
Validating Predictions: The detection of a GSH adduct validates the hypothesis of reactive metabolite formation via the 3-methyleneindolenine pathway. The absence of significant Phase II metabolites in HLM incubations versus their presence in hepatocyte incubations validates the complementary nature of the chosen in vitro systems.
This cross-validation creates a self-consistent and highly trustworthy metabolic map, providing a solid foundation for advancing a compound into further preclinical and clinical development.
Conclusion and Future Directions
The metabolic pathway mapping of 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole is a tractable challenge that can be systematically addressed using the integrated in vitro framework detailed in this guide. The compound is predicted to undergo extensive Phase I metabolism, primarily driven by CYP-mediated N-demethylation of the piperazine moiety and oxidation of the indole ring. Critically, there is a high potential for bioactivation via dehydrogenation at the C3-linker, a pathway that warrants direct investigation using GSH trapping experiments.
The data generated through these protocols will enable a comprehensive understanding of the compound's metabolic fate, its clearance rate, and its potential for forming reactive metabolites or causing drug-drug interactions. These findings are essential for making informed decisions in any drug development program and for designing subsequent in vivo pharmacokinetic studies in animal models to confirm and extend these crucial in vitro observations.
References
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
Zhang, J., et al. (2015). Biotransformation of Indole and Its Derivatives by a Newly Isolated Enterobacter sp. M9Z. Applied Biochemistry and Biotechnology.
Riley, R. J., et al. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica. Retrieved from [Link]
Dolezal, P., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. Biomolecules. Retrieved from [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
Zhang, J., et al. (2015). Biotransformation of indole and its derivatives by a newly isolated Enterobacter sp. M9Z. ResearchGate. Retrieved from [Link]
IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved from [Link]
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Retrieved from [Link]
MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
Lu, W., et al. (2008). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Retrieved from [Link]
Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]
Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from [Link]
Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]
Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Retrieved from [Link]
Yuan, J., et al. (2012). Analytical strategies for LC-MS-based targeted metabolomics. PMC. Retrieved from [Link]
MetwareBio. (2026). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. Retrieved from [Link]
Taylor & Francis. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Retrieved from [Link]
Liu, J., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. Retrieved from [Link]
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Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. Retrieved from [Link]
Nagy, L. D., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. PMC. Retrieved from [Link]
Daniel, W. A., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Pharmacological Reports. Retrieved from [Link]
Inam, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Retrieved from [Link]
Nagy, L. D., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed. Retrieved from [Link]
Chen, H., et al. (2006). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. Chemical Research in Toxicology. Retrieved from [Link]
Liu, J., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. Retrieved from [Link]
von Moltke, L. L., et al. (1999). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Psychopharmacology. Retrieved from [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quant...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole. This compound, a key intermediate in pharmaceutical synthesis, requires a precise and accurate analytical method to ensure quality control throughout the drug development process. The described method utilizes a C18 stationary phase with a gradient elution of an acidic mobile phase, providing excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the analysis of this and structurally related compounds.
Introduction
3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is a heterocyclic compound incorporating an indole nucleus, a piperazine ring, and a bromine substituent. The indole moiety is a prevalent scaffold in many biologically active compounds, while the piperazine group is often introduced to modulate physicochemical properties such as solubility and bioavailability. The bromine atom can enhance binding affinity and metabolic stability. Accurate quantification of this intermediate is critical for ensuring the purity and quality of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and precision. This application note provides a systematic approach to developing a stability-indicating HPLC-UV method, a critical aspect of pharmaceutical development that ensures the method can accurately measure the analyte in the presence of its degradation products.
Physicochemical Properties and Initial Chromatographic Considerations
A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.
Structure: 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole (Figure 1) possesses both hydrophobic (bromo-indole) and basic (methylpiperazine) functionalities.
Polarity: The presence of both nonpolar and polar/ionizable groups suggests that reversed-phase HPLC is a suitable separation technique.
UV Absorbance: The indole chromophore is known to absorb UV light, typically with maxima around 270-290 nm. The presence of substituents can shift this wavelength.
Based on these properties, the initial method development focused on a C18 column, a common choice for reversed-phase chromatography, and a mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer to control the ionization state of the basic piperazine moiety.
Systematic Method Development
The development of a robust HPLC method follows a logical progression, from initial screening to fine-tuning of chromatographic parameters.
Column Selection
A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen for initial screening due to its wide applicability in separating moderately polar to nonpolar compounds. The hydrophobic C18 chains interact with the bromo-indole portion of the molecule, providing retention.
Wavelength Selection
A UV scan of a dilute solution of the analyte in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). The indole nucleus typically exhibits strong absorbance around 280 nm. For substituted indoles, this can vary, but 280 nm serves as an excellent starting point for detection.
Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving optimal separation.
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides better peak shapes for basic compounds and has a lower viscosity. Gradient elution, starting with a lower percentage of organic modifier and increasing it over time, is often employed to separate compounds with a range of polarities and to elute any potential impurities.
Aqueous Phase and pH Control: Due to the basic nature of the piperazine group, controlling the pH of the mobile phase is crucial for achieving symmetrical peak shapes and reproducible retention times. At a low pH (2-4), the piperazine nitrogen will be protonated, increasing its polarity and reducing interactions with the stationary phase. This can also minimize undesirable interactions with residual silanol groups on the silica-based column packing. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid at a concentration of 0.1% (v/v) are commonly used to achieve the desired pH. A buffer, such as phosphate or acetate, can also be used to maintain a constant pH.
The optimized mobile phase consisted of a gradient elution with 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B.
Final Optimized HPLC-UV Method
The following protocol outlines the final, optimized conditions for the quantification of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole.
Instrumentation and Consumables
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
Mobile Phase B: Acetonitrile, HPLC grade.
Diluent: Mobile phase at initial conditions (e.g., 90:10 Mobile Phase A:Mobile Phase B).
Syringe Filters: 0.45 µm PTFE or nylon.
Chromatographic Conditions
Parameter
Condition
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
280 nm
Run Time
20 minutes
Gradient Program
See Table 1
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
17.0
10
90
17.1
90
10
20.0
90
10
Sample and Standard Preparation
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole reference standard and dissolve in 10 mL of diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
Protocol:
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples alongside an unstressed control. The peak purity of the analyte peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol: Analyze a series of at least five concentrations of the reference standard covering the expected working range.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-day Precision):
Protocol: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Intermediate Precision (Inter-day Ruggedness):
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The %RSD for the combined results from both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol: Introduce small variations to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (e.g., ± 2% organic content)
Analysis: Analyze the system suitability parameters and the assay results under each varied condition.
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected.
Visualizations
HPLC Method Development Workflow
Caption: A streamlined workflow for HPLC method development.
Method Validation Process
Application
Application Note: High-Sensitivity LC-MS/MS Characterization of 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole
Abstract This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization and quantification of 3-((4-methylpiperazin-1-yl)methyl)-5-brom...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization and quantification of 3-((4-methylpiperazin-1-yl)methyl)-5-bromo-1H-indole. This compound, featuring an indole core and a methylpiperazine moiety, is of significant interest in drug discovery and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a complete workflow from sample preparation to data analysis. This guide emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights for reliable and reproducible results.
Introduction
3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole is a synthetic compound that belongs to the class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The addition of a methylpiperazine group can enhance solubility and bioavailability, making this class of compounds attractive for pharmaceutical development. Accurate and sensitive analytical methods are paramount for pharmacokinetic studies, metabolism profiling, and quality control during drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and speed[1][2]. This application note provides a detailed protocol for the analysis of 3-((4-methylpiperazin-1-yl)methyl)-5-bromo-1H-indole using a triple-quadrupole LC-MS/MS system. The methodology covers sample preparation from biological matrices, optimized chromatographic separation, and mass spectrometric conditions, including predicted fragmentation patterns for multiple reaction monitoring (MRM) development.
Experimental
Materials and Reagents
3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole reference standard (Purity ≥97%)
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization properties may be used.
Acetonitrile (ACN), HPLC or LC-MS grade
Methanol (MeOH), HPLC or LC-MS grade
Formic acid (FA), LC-MS grade
Ultrapure water (18.2 MΩ·cm)
Human plasma (or other relevant biological matrix)
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for method development[3].
Standard and Sample Preparation
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-((4-methylpiperazin-1-yl)methyl)-5-bromo-1H-indole in 10 mL of methanol.
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration of 100 ng/mL in 50:50 acetonitrile/water.
Two common sample preparation techniques are provided: protein precipitation for rapid analysis and solid-phase extraction for enhanced cleanup and sensitivity.
Protocol 1: Protein Precipitation (PPT)
This method is quick and suitable for high-throughput analysis.
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 20 µL of the internal standard working solution (100 ng/mL).
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins[4].
Vortex the mixture vigorously for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects and improving sensitivity. A mixed-mode cation exchange SPE is recommended due to the basic nature of the piperazine moiety.
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
Sample Loading: Mix 100 µL of plasma with 20 µL of IS and 200 µL of 2% formic acid. Load the entire mixture onto the SPE cartridge.
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
The goal of the chromatographic method is to achieve good peak shape and retention, separating the analyte from potential matrix interferences.
Parameter
Condition
Rationale
Column
C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Provides good retention for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidifying the mobile phase promotes protonation of the analyte for better ESI+ ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient
5% B to 95% B over 3 minutes
A generic gradient to start method development, can be optimized for faster analysis or better resolution.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
40°C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
5 µL
A small injection volume minimizes potential matrix effects.
The method utilizes electrospray ionization in positive ion mode (ESI+) and multiple reaction monitoring (MRM) for quantification.
Parameter
Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The presence of the basic piperazine nitrogen makes the molecule readily protonated.
Scan Type
Multiple Reaction Monitoring (MRM)
Provides high sensitivity and selectivity for quantitative analysis[1].
Capillary Voltage
3.5 kV
Typical voltage for ESI+.
Source Temperature
150°C
Optimized to facilitate desolvation.
Desolvation Temperature
400°C
Optimized to facilitate desolvation.
Gas Flow Rates
Optimize for specific instrument
Cone gas and desolvation gas flows are instrument-dependent.
The molecular formula of 3-((4-methylpiperazin-1-yl)methyl)-5-bromo-1H-indole is C14H18BrN3, with a monoisotopic mass of approximately 307.07 g/mol for the [M]+ ion. Due to the presence of bromine, there will be a characteristic isotopic pattern with the M+2 peak at approximately the same intensity as the M peak. For the protonated molecule [M+H]+, the precursor ions will be m/z 308.1 and 310.1.
Based on the structure, the most likely fragmentation will occur at the benzylic position and within the piperazine ring. The neutral loss of the N-methylpiperazine group is a common fragmentation pathway for such compounds.
Fragmentation of the C-N bond leading to the charged methylpiperazine fragment.
308.1
207.0
Optimize
Loss of the methylpiperazine moiety, leaving the brominated indole-methyl fragment.
310.1
100.1
Optimize
Same methylpiperazine fragment from the M+2 isotope.
310.1
209.0
Optimize
Brominated indole-methyl fragment from the M+2 isotope.
Collision energies should be optimized for the specific instrument to achieve the highest signal intensity for each transition.
Data Analysis and Expected Results
Quantification
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The lower limit of quantification (LLOQ) is defined as the lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (±20%).
Fragmentation Pathway
The proposed fragmentation pathway is crucial for understanding the origin of the product ions used in the MRM method.
Caption: Proposed fragmentation of 3-((4-methylpiperazin-1-yl)methyl)-5-bromo-1H-indole.
Workflow Diagram
The overall experimental workflow is summarized in the following diagram.
Caption: LC-MS/MS analysis workflow.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the characterization and quantification of 3-((4-methylpiperazin-1-yl)methyl)-5-bromo-1H-indole. The described protocols for sample preparation, chromatography, and mass spectrometry are designed to be a starting point for method development and can be adapted for various research and drug development applications. The proposed fragmentation pathway and MRM transitions offer a selective and sensitive approach for the analysis of this compound in complex biological matrices.
References
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
Christianson, C. (2025, October 1).
Drug Discovery World. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
Gao, S., et al. (2023).
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
Li, Y., et al. (2010). A high-sensitivity LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
Wang, S., et al. (2005).
Zhang, N., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
Application Notes and Protocols for Cell Viability Assays Involving 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
Introduction: Unveiling the Bioactivity of a Novel Indole Compound In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Bioactivity of a Novel Indole Compound
In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is a common feature in a multitude of biologically active compounds. This guide focuses on a specific derivative, 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole , a compound of interest for its potential cytotoxic and pharmacological properties. Structurally, it belongs to the amine, indole, and piperazine families of compounds[1]. While research into closely related 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives has indicated potential cytotoxic effects against various human cancer cell lines[2], specific data on the 5-bromo-substituted variant remains to be fully elucidated.
These application notes serve as a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to rigorously assess the impact of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole on cellular viability. We will delve into two industry-standard assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The overarching goal is to provide a robust framework for generating reliable and reproducible data, forming a critical foundation for further preclinical development.
Scientific Foundation: The Rationale Behind Cell Viability Assessment
Before embarking on the practical aspects of the protocols, it is imperative to understand the scientific principles that underpin our experimental choices. Cell viability assays are fundamental tools in toxicology and pharmacology, offering quantitative insights into a compound's effect on cell health. These assays measure various physiological parameters that distinguish live, healthy cells from dead or dying ones.
The two primary assays detailed in this guide, MTT and CellTiter-Glo®, were selected for their robustness, high-throughput compatibility, and distinct yet complementary mechanisms of action.
The MTT Assay: This colorimetric assay is a measure of cellular metabolic activity. It relies on the reduction of a yellow tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells[3]. The quantity of formazan produced is directly proportional to the number of viable cells[4][5].
The CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, the universal energy currency of metabolically active cells[6]. The assay reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the intracellular ATP concentration[6][7].
By employing both a metabolic activity-based assay and an ATP-based assay, we can obtain a more comprehensive understanding of the cytotoxic or cytostatic effects of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole.
Experimental Design and Workflow
A logical and well-structured experimental workflow is paramount to the success of any cell-based assay. The following diagram illustrates the key phases of assessing the cytotoxic potential of our compound of interest.
Caption: A generalized workflow for assessing compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining the IC50 (half-maximal inhibitory concentration) of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole using the MTT assay.
Selected cancer cell line (e.g., HeLa, MCF-7, or A549)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS), sterile
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
96-well flat-bottom sterile microplates
Multichannel pipette
Microplate reader capable of measuring absorbance at 570 nm[9]
Step-by-Step Methodology:
Cell Seeding:
Harvest and count cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium[10].
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a stock solution of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole in an appropriate solvent (e.g., DMSO).
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well[3][9].
Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.
Formazan Solubilization:
After the incubation with MTT, carefully remove the medium from each well.
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[8].
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[4].
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[4].
Data Analysis and Interpretation:
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Opaque-walled 96-well sterile microplates (to prevent signal crosstalk)[11]
Multichannel pipette
Luminometer
Step-by-Step Methodology:
Cell Seeding and Treatment:
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2), using opaque-walled plates.
Assay Reagent Preparation:
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer[11][12].
Allow the reagent to equilibrate to room temperature before use[12].
Assay Execution:
After the desired treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[12].
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium)[11].
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis[11].
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[11].
Data Acquisition:
Measure the luminescence of each well using a luminometer.
Data Analysis and Interpretation:
The percentage of cell viability is calculated as follows:
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
The IC50 value is determined in the same manner as for the MTT assay.
Data Presentation and Expected Outcomes
The results from these assays are typically presented in a dose-response curve and a summary table of IC50 values.
Table 1: Hypothetical IC50 Values of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
Cell Line
Assay
Incubation Time (hours)
IC50 (µM)
HeLa
MTT
48
12.5
HeLa
CellTiter-Glo®
48
10.8
MCF-7
MTT
48
25.3
MCF-7
CellTiter-Glo®
48
22.1
A549
MTT
48
18.7
A549
CellTiter-Glo®
48
16.9
Troubleshooting and Best Practices
Solubility of the Compound: Ensure that 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.
Cell Density: Optimize the initial cell seeding density to ensure that the cells are in the exponential growth phase during the treatment period.
Edge Effects: To minimize "edge effects" in 96-well plates, it is advisable to not use the outer wells for experimental data points. Instead, fill them with sterile PBS or medium.
Assay Linearity: For each cell line, it is recommended to perform a cell titration experiment to ensure that the assay signal is within the linear range of detection for the instrument being used[11].
Mechanism of Action: A Conceptual Pathway
While the precise mechanism of action of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole requires further investigation, many cytotoxic agents induce apoptosis. The following diagram illustrates a simplified, hypothetical pathway leading to apoptosis.
Caption: A conceptual model of a compound-induced apoptotic pathway.
Conclusion
The protocols detailed in these application notes provide a robust and reliable framework for the initial assessment of the cytotoxic potential of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole. By employing both the MTT and CellTiter-Glo® assays, researchers can gain a comprehensive understanding of the compound's effects on cell viability. The successful execution of these assays will yield crucial data to guide subsequent stages of drug discovery and development.
References
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
Koksal, M., Yarim, M., Durmaz, I., & Cetin-Atalay, R. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389–394. Retrieved from [Link]
Application Note and Protocol: Scaling Up the Synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole for Preclinical Studies
Abstract This document provides a comprehensive guide for the scalable synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole, a key intermediate for various preclinical candidates. The synthesis is based on a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the scalable synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole, a key intermediate for various preclinical candidates. The synthesis is based on a modified Mannich reaction, optimized for safety, scalability, and high purity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, process scale-up considerations, analytical methods, and safety guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.
Introduction: Strategic Importance of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The specific scaffold of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is of particular interest due to the convergence of three key pharmacophoric elements: the indole ring for its diverse biological interactions, the bromination at the 5-position which provides a handle for further synthetic diversification (e.g., through cross-coupling reactions), and the 3-position aminomethylpiperazine moiety which can enhance solubility and modulate target binding. The reliable, scalable, and well-characterized synthesis of this intermediate is therefore a critical step in accelerating drug discovery programs.
The Synthetic Strategy: A Robust and Scalable Mannich Reaction
The synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is achieved via a one-pot, three-component Mannich reaction. This classical reaction has been optimized for the specific substrates to ensure high yield, purity, and scalability. The reaction involves the aminoalkylation of the electron-rich C3 position of 5-bromo-1H-indole with an in-situ generated Eschenmoser-like salt from N-methylpiperazine and formaldehyde.
Reaction Mechanism
The reaction proceeds through two key stages:
Formation of the Iminium Ion: N-methylpiperazine reacts with formaldehyde to form a highly electrophilic iminium ion.
Nucleophilic Attack: The electron-rich indole ring, specifically the C3 position, acts as a nucleophile, attacking the iminium ion to form the desired product.
Detailed Synthesis Protocol (100 g Scale)
This protocol is optimized for a 100 g scale synthesis, with considerations for further scale-up.
Materials and Equipment
Reagent/Material
Grade
Supplier
Quantity
Molar Eq.
5-Bromo-1H-indole
≥98%
Commercial
100 g
1.0
N-Methylpiperazine
≥99%
Commercial
61.2 g (66.5 mL)
1.2
Formaldehyde (37% in H₂O)
ACS
Commercial
49.2 mL
1.2
Acetic Acid
Glacial
Commercial
500 mL
-
Isopropyl Acetate (IPAc)
ACS
Commercial
2 L
-
Saturated Sodium Bicarbonate Solution
-
In-house
~1.5 L
-
Brine
-
In-house
500 mL
-
Anhydrous Sodium Sulfate
ACS
Commercial
50 g
-
2 L Jacketed Glass Reactor with Overhead Stirrer and Temperature Probe
-
-
1
-
5 L Separatory Funnel
-
-
1
-
Rotary Evaporator
-
-
1
-
Step-by-Step Procedure
Reactor Setup: Set up the 2 L jacketed glass reactor with an overhead stirrer, temperature probe, and a nitrogen inlet. Ensure the reactor is clean and dry.
Reagent Charging: Charge the reactor with 5-bromo-1H-indole (100 g, 0.51 mol) and glacial acetic acid (500 mL).
Dissolution and Cooling: Stir the mixture at room temperature (20-25 °C) until the 5-bromo-1H-indole is fully dissolved. Once dissolved, cool the reaction mixture to 0-5 °C using a circulating chiller.
Amine Addition: Slowly add N-methylpiperazine (61.2 g, 0.61 mol) to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
Formaldehyde Addition: After the N-methylpiperazine addition is complete, add formaldehyde (37% aqueous solution, 49.2 mL, 0.61 mol) dropwise over 30-40 minutes, maintaining the internal temperature between 0-5 °C.
Reaction Monitoring: After the addition of formaldehyde, allow the reaction to stir at 0-5 °C for 1 hour. Then, let the reaction warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction progress by HPLC until the consumption of 5-bromo-1H-indole is >98%.
Work-up - Quenching and Neutralization: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly and carefully quench the reaction by adding the mixture to a 5 L beaker containing crushed ice (1 kg) and water (1 L) with vigorous stirring. Cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8-9. Be mindful of gas evolution.
Extraction: Transfer the neutralized mixture to a 5 L separatory funnel. Extract the aqueous layer with isopropyl acetate (IPAc) (3 x 500 mL).
Washing: Combine the organic layers and wash with water (500 mL) followed by brine (500 mL).
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (50 g), stir for 30 minutes, and then filter.
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
Purification by Recrystallization: To the crude solid, add a minimal amount of hot isopropyl acetate to dissolve it. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate crystallization.
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold isopropyl acetate, and dry under vacuum at 40-45 °C to a constant weight.
Expected Yield and Purity
Yield: 130-145 g (80-90%)
Purity (by HPLC): ≥98.5%
Process Scale-Up Considerations
Scaling up the synthesis from laboratory to preclinical or pilot-plant scale requires careful consideration of several factors to ensure safety, consistency, and efficiency.
Heat Management: The initial reaction between N-methylpiperazine, formaldehyde, and acetic acid is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is crucial. The rate of addition of reagents must be carefully controlled to manage the exotherm.
Mass Transfer: Efficient mixing is critical to ensure homogeneity and prevent localized "hot spots" or high concentrations of reagents, which can lead to side reactions and impurity formation. The type of agitator and stirring speed should be optimized for the larger reactor volume.
Reagent Addition: The order and rate of reagent addition are critical. The pre-formation of the iminium ion before the addition of the indole is not recommended as it can be unstable. The described procedure of adding the amine and then formaldehyde to the indole solution is more controlled.
Work-up and Isolation: The quenching and neutralization steps are highly exothermic and involve significant gas evolution. These operations must be performed with extreme caution on a large scale, with adequate venting and cooling capacity. The choice of extraction solvent may need to be re-evaluated based on safety, environmental, and cost considerations at a larger scale. Recrystallization may need to be optimized with respect to solvent volumes and cooling profiles to ensure consistent crystal size and purity.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the quality and consistency of the final product.
Analytical Method
Purpose
Specification
HPLC (High-Performance Liquid Chromatography)
Purity assessment and quantification of impurities.
Purity: ≥98.5%Individual Impurity: ≤0.15%
¹H NMR (Proton Nuclear Magnetic Resonance)
Structural confirmation and identification of residual solvents.
Conforms to the reference spectrum.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Structural confirmation.
Conforms to the reference spectrum.
MS (Mass Spectrometry)
Molecular weight confirmation.
[M+H]⁺ = 308.08/310.08 (Isotopic pattern for Br)
FT-IR (Fourier-Transform Infrared Spectroscopy)
Functional group analysis.
Conforms to the reference spectrum.
Melting Point
Physical property characterization.
Report value.
Residual Solvents (GC-HS)
Quantification of residual solvents from the synthesis.
IPAc: ≤5000 ppmAcetic Acid: ≤5000 ppm
Representative HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B.
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
Impurity Profiling and Control
Understanding and controlling impurities is critical for preclinical studies. Potential impurities in this synthesis include:
Unreacted 5-bromo-1H-indole: Controlled by ensuring complete reaction through monitoring.
Bis-indolylmethane derivative: Formed by the reaction of the product or starting indole with another molecule of the iminium ion. This is minimized by controlling the stoichiometry and avoiding an excess of formaldehyde and N-methylpiperazine.
N-oxide of N-methylpiperazine: Can form if oxidizing conditions are present. Using fresh reagents and a nitrogen atmosphere can mitigate this.
Residual Solvents: Acetic acid and isopropyl acetate are the main potential residual solvents, which are controlled during the drying process.
Safety and Handling
5-Bromo-1H-indole: Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
N-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
Formaldehyde: Toxic and a known carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.
Quenching and Neutralization: This step generates a significant amount of CO₂ gas and is exothermic. Perform this step slowly in a large, open container with good ventilation and cooling.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole. By understanding the underlying chemistry and paying close attention to the key process parameters, researchers can confidently produce this valuable intermediate in the quantities and quality required for preclinical studies. The detailed analytical methods and safety precautions further ensure a robust and safe manufacturing process.
References
An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. [Link]
improving aqueous solubility of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole for in vitro assays
Welcome to the Technical Support Center for 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole . As a Senior Application Scientist, I have designed this troubleshooting guide to help you overcome the specific physicoch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole .
As a Senior Application Scientist, I have designed this troubleshooting guide to help you overcome the specific physicochemical hurdles associated with this compound. Below, you will find a mechanistic breakdown of its solubility barriers, field-proven FAQs, a decision-making workflow, and self-validating protocols to ensure reliable in vitro assay data.
Part 1: Molecular Diagnostics – Understanding the Solubility Barrier
To solve a solubility issue, we must first understand the causality behind it. 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is a structurally bifurcated molecule. Its solubility behavior is dictated by the opposing forces of its two primary moieties:
Structural Moiety
Physicochemical Property
Impact on In Vitro Assays
Solubilization Strategy
5-Bromo-1H-indole Core
Highly lipophilic and hydrophobic. The heavy bromine atom significantly increases the LogP (partition coefficient).
Drives rapid aggregation and thermodynamic precipitation in aqueous media (e.g., PBS, DMEM)[1].
Encapsulation via hydrophobic cavities (e.g., Cyclodextrins) or disruption via co-solvents[2].
4-Methylpiperazin-1-yl Group
Basic tertiary amines (typical pKa ~8.5–9.0).
At physiological pH (7.4), a fraction remains unprotonated, limiting aqueous solubility[3].
pH modulation; forming an in situ salt (e.g., hydrochloride or citrate) to force protonation[3].
Part 2: Troubleshooting FAQs
Q1: I dissolved the compound perfectly in 100% DMSO at 10 mM. However, when I spike it into my cell culture media (final concentration 10 µM), it immediately turns cloudy. What is happening?A1: You are experiencing "solvent-shift" kinetic precipitation [4]. While your compound is highly soluble in pure dimethyl sulfoxide (DMSO), introducing this concentrated stock into an aqueous environment causes the DMSO to rapidly disperse. The local micro-environment around the lipophilic bromo-indole core shifts from organic to aqueous faster than the molecule can equilibrate, forcing it to crash out of solution[4]. Solution: Use Protocol A (Step-wise dilution) or Protocol B (Cyclodextrin complexation) to shield the hydrophobic core during the transition.
Q2: Can I just increase the DMSO concentration in my media to keep it dissolved?A2: Proceed with extreme caution. For most cell-based in vitro assays, the maximum tolerated final concentration of DMSO is 0.1% to 0.5% (v/v) [5]. Exceeding this threshold can induce solvent-mediated cytotoxicity, alter membrane dynamics, and confound your assay results (producing false positives/negatives)[5],[1]. If your compound requires >0.5% DMSO to stay in solution, you must pivot to an alternative vehicle like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[6].
Q3: I am running a cell-free biochemical enzyme assay. Are there easier ways to keep this compound soluble without using complexation?A3: Yes. Because cell-free assays are not subject to cell membrane toxicity, you can utilize non-ionic detergents. Adding 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer will form micelles that trap the lipophilic indole core, maintaining the compound in a kinetically soluble state[7]. Note: Ensure your target protein's activity is not inhibited by these surfactants.
Q4: How can I leverage the piperazine ring to improve solubility?A4: The piperazine ring is a weak base. By lowering the pH of your initial aqueous diluent slightly (e.g., pH 5.0 - 6.0), you fully protonate the tertiary amines, converting the free base into a highly water-soluble salt[3]. Once dissolved as a salt, it can often be diluted into pH 7.4 buffers without immediate precipitation, provided the final concentration is below its thermodynamic solubility limit[8].
Part 3: Solubilization Decision Workflow
Use the following logic tree to select the appropriate protocol based on your specific assay constraints.
Workflow for selecting the optimal solubilization strategy for 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole.
Part 4: Validated Experimental Protocols
These protocols are designed as self-validating systems. Each includes a built-in control check to ensure the compound is genuinely in solution, rather than existing as a micro-suspension that could skew spectrophotometric or cellular readouts[9].
Stock Preparation: Weigh the compound and dissolve it in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Causality: Anhydrous DMSO prevents premature moisture absorption which degrades kinetic solubility[4].
Vortex & Sonicate: Vortex for 60 seconds. If visually cloudy, sonicate in a water bath at room temperature for 5 minutes[10].
Intermediate Dilution (The Critical Step): Do not spike the 10 mM stock directly into the final media. Instead, create a 10x intermediate stock (e.g., 100 µM) in your assay buffer under rapid vortexing . The mechanical shear force prevents localized high concentrations of DMSO from forming massive nucleation sites[4].
Final Addition: Add the intermediate stock to your cells/assay to reach the final 10 µM concentration.
Validation Check: Centrifuge an aliquot of the final assay medium at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC. If the concentration drops compared to an un-centrifuged sample, you have micro-precipitates[9].
Best for: Sensitive cell lines where DMSO must be <0.1%.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates the bulky 5-bromo-indole ring, while its hydrophilic exterior ensures aqueous solubility[6],[2].
Vehicle Preparation: Prepare a 10% (w/v) HP-β-CD solution in your base aqueous buffer (e.g., PBS).
Compound Addition: Add the solid 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole directly to the HP-β-CD solution. (Alternatively, add a minimal volume of a highly concentrated DMSO stock to the cyclodextrin solution while vortexing)[5].
Equilibration: Place the mixture on an orbital shaker at 37°C for 12–24 hours. Causality: Complexation is a thermodynamic process; time and temperature are required for the indole core to partition into the cyclodextrin cavity[6].
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any un-complexed, undissolved compound[4].
Validation Check: Always run a "Vehicle Control" containing the exact same concentration of HP-β-CD without the drug to ensure the cyclodextrin itself is not inducing biological effects in your assay[5].
Protocol C: In Situ Salt Formation via pH Modulation
Best for: High-concentration biochemical assays where detergents/cyclodextrins interfere with protein binding.
Acidic Solubilization: Suspend the compound in sterile water. Dropwise, add 0.1 M HCl or 0.1 M Citric Acid while monitoring the pH.
Protonation: Bring the pH down to approximately 4.5 - 5.5. Causality: This guarantees the tertiary amines on the piperazine ring are fully protonated, converting the highly lipophilic free base into a highly soluble hydrochloride/citrate salt[3].
Buffer Integration: Once a clear solution is achieved (indicating complete dissolution), slowly dilute this concentrated salt solution into your heavily buffered assay medium (e.g., 100 mM HEPES or Tris, pH 7.4).
Validation Check: Monitor the final assay buffer for 30 minutes using Nephelometry (light scattering) or simply visually inspect against a dark background to ensure the compound does not slowly nucleate and precipitate as it re-equilibrates to pH 7.4[9].
Part 5: References
How to enhance drug solubility for in vitro assays? - ResearchGate -[Link]
Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration - MDPI - [Link]
Solubility of phytochemicals and challenges in in vitro studies: a literature review - ResearchGate - [Link]
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchGate - [Link]
Solubility Assessment Service - Creative Biolabs - [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds - American Pharmaceutical Review - [Link]
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO - [Link]
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay - NIH - [Link]
Technical Support Center: Troubleshooting Degradation of 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals working with 3-((4-Methylpiperazin-1-yl)meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals working with 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole .
While this 5-bromoindole derivative—featuring a C3-Mannich base substituent (N-methylpiperazine)—is a highly valuable scaffold in medicinal chemistry, its architecture is inherently labile under suboptimal storage conditions. This guide provides a mechanistic breakdown of its degradation pathways, a self-validating analytical protocol, and practical Q&A troubleshooting to ensure the integrity of your experimental data.
Mechanistic Breakdown of Degradation Pathways (The "Why")
To successfully troubleshoot and prevent compound degradation, you must first understand the causality behind the structural failures. This compound is a dynamic system sensitive to its microenvironment, primarily degrading via three distinct mechanisms:
Pathway A: Retro-Mannich Cleavage (C-N Bond Lability)
The benzylic-type carbon at the C3 position of the indole ring is highly reactive. Under mildly acidic conditions or thermal stress, the piperazine nitrogen becomes protonated, transforming it into an excellent leaving group. The molecule expels the N-methylpiperazine moiety, generating a highly reactive 5-bromo-3-methyleneindolenine intermediate . This intermediate is a potent electrophile that rapidly undergoes nucleophilic attack by the parent indole to form high-molecular-weight diindolylmethane (DIM) dimers, a well-documented competitive process in gramine chemistry 1.
Pathway B: Indole Core Photo-Oxidation
Indoles are electron-rich heterocycles. Exposure to UV/Vis light in the presence of atmospheric oxygen leads to the generation of singlet oxygen (
1O2
). Singlet oxygen attacks the C2-C3 double bond of the indole core via a [2+2] cycloaddition. The resulting unstable dioxetane cleaves to form formylkynurenine derivatives or rearranges into oxindoles 2.
Pathway C: Piperazine N-Oxidation
The tertiary aliphatic amines on the piperazine ring are highly susceptible to oxidation by trace peroxides (often present in aged ethereal solvents) or prolonged exposure to atmospheric oxygen. This results in the formation of an N-oxide, which significantly alters the compound's polarity and binding affinity in biological assays.
Visualizing the Degradation Pathways
Mechanistic pathways of 3-((4-Methylpiperazin-1-yl)methyl)-5-bromo-1H-indole degradation.
Troubleshooting FAQs
Q1: My newly synthesized/purchased white powder has turned pinkish-brown over the last month. Is it still usable?A1: No, it is highly recommended to discard or re-purify the batch. The color change is a hallmark of indole core photo-oxidation (Pathway B). Even a faint pink hue indicates the presence of highly conjugated oxindole or polymeric degradation products. Because these impurities are often highly reactive or biologically active, they will confound your assay results.
Q2: How do I detect N-oxide impurities and differentiate them from the parent compound?A2: N-oxides are best detected via LC-MS. Because the N-oxide is significantly more polar than the parent tertiary amine, it will elute earlier on a standard C18 reverse-phase column. In the mass spectrometer (ESI+), look for a mass shift of exactly +16 Da (
[M+H]+≈324/326
). To definitively confirm the N-oxide, run an MS/MS fragmentation; N-oxides characteristically lose an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) during collision-induced dissociation (CID).
Q3: My LC-MS shows a massive peak at roughly double the molecular weight. How did my sample dimerize, and how do I prevent this?A3: You are observing the diindolylmethane (DIM) dimer resulting from retro-Mannich cleavage (Pathway A). This is almost always caused by trace acids in your storage solvent or atmospheric moisture reacting with chlorinated solvents (like
CH2Cl2
or
CHCl3
) to form HCl over time. To prevent this, never store the compound in solution long-term. Store it as a dry powder, and if you must make a stock solution, use anhydrous, acid-free DMSO or Acetonitrile, and store it at -80°C.
Q4: What is the absolute optimal long-term storage protocol for this compound?A4: To completely arrest all three degradation pathways, the compound must be stored as a lyophilized powder in an amber glass vial (blocks UV light), purged with inert gas such as Argon or Nitrogen (displaces oxygen and moisture), and kept at -20°C or lower 3.
Quantitative Data: Storage Matrix
The following table summarizes the expected shelf life and primary degradation risks based on varying storage environments:
To ensure your analytical method is actually capable of detecting these specific degradants (and not artificially creating them), you must run a self-validating forced degradation study. By deliberately stressing the compound, you create known standards for the impurities, which validates the detection method for your control sample.
Step 1: Sample Preparation (Stress Testing)
Control Sample: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN).
Acid Stress (Validates Pathway A): Dissolve 1 mg in 1 mL ACN containing 0.1% Formic Acid. Incubate at 40°C for 24 hours to force retro-Mannich cleavage.
Oxidative Stress (Validates Pathway C): Dissolve 1 mg in 1 mL ACN containing 3%
H2O2
. Incubate at room temperature for 4 hours to force N-oxide formation.
Photo-Stress (Validates Pathway B): Dissolve 1 mg in 1 mL ACN. Expose to direct UV light (254 nm) for 4 hours in a transparent quartz vial.
Step 2: LC-MS Acquisition Parameters
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (
NH4OH
).
Crucial Causality Note:Do not use acidic mobile phases (like 0.1% Formic Acid) for this assay. Protonating the piperazine nitrogen makes it an excellent leaving group. An acidic mobile phase will artificially induce the 3-methyleneindolenine intermediate on the column during the run, leading to false-positive dimer peaks. Basic conditions keep the amine unprotonated, preventing on-column degradation.
Verify the Parent: In the Control sample, locate the
[M+H]+
peak at m/z ~308/310. (Note: You will see a 1:1 isotopic doublet due to the naturally occurring
79Br
and
81Br
isotopes).
Validate N-Oxide Detection: Check the Oxidative Stress sample. You must observe a new peak at m/z ~324/326 eluting before the parent compound.
Validate Dimer Detection: Check the Acid Stress sample. You must observe high molecular weight clusters (m/z > 500) eluting after the parent compound.
Final Assessment: If the Control sample is free of the peaks validated in steps 2 and 3, your storage conditions are successful, and the batch is cleared for biological/chemical assays.
References
Ynone Promoted Deaminative Coupling of Gramines with C- and N-Nucleophiles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Interaction of Singlet Molecular Oxygen with Melatonin and Related Indoles. BioOne. Available at:[Link]
Gramine | CAS 87-52-5 Manufacturer & Supplier in China. Conscientia Industrial. Available at:[Link]
Technical Support Center: Chromatography Optimization for 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
Welcome to the Advanced Chromatography Troubleshooting & Optimization Guide. This resource is engineered for researchers and drug development professionals tasked with developing robust, reproducible reversed-phase high-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Troubleshooting & Optimization Guide. This resource is engineered for researchers and drug development professionals tasked with developing robust, reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) methods for complex basic compounds.
Analyte Profiling & Mechanistic Challenges
To optimize a mobile phase gradient, we must first deconstruct the physicochemical properties of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole :
Indole Core & Bromo Substituent: These structural elements confer significant hydrophobicity and lipophilicity to the molecule, ensuring strong retention on standard C18 stationary phases.
Methylpiperazine Moiety: Piperazine is a weak base with two
pKa
values, typically ranging around 5.3–5.7 and 9.7–9.8[1]. This basic functional group is the primary source of chromatographic instability.
The Root Cause of Peak Tailing:
In reversed-phase HPLC, peak tailing for basic compounds like piperazine is predominantly caused by secondary interactions[2]. While the hydrophobic indole core interacts with the C18 alkyl chains, the positively charged piperazine nitrogen undergoes a strong ion-exchange interaction with negatively charged, deprotonated residual silanol groups (
Si−O−
) on the silica surface[1]. This mixed-mode retention slows the elution of a fraction of the analyte molecules, resulting in severe peak asymmetry.
The "pH-LC" Paradigm: Mobile Phase Selection
The most effective self-validating system for eliminating secondary silanol interactions is rigorous mobile phase pH control[1]. Operating near the analyte's
pKa
leads to a mixture of ionized and unionized forms, causing peak distortion[1]. To achieve a single ionization state, the mobile phase pH must be set at least two units away from the analyte's
pKa
[3][4].
At a pH of 2.0–3.0 (using 0.1% Formic Acid or Trifluoroacetic Acid), residual silanol groups are protonated (
Si−OH
) and neutralized, preventing ionic interactions[2][3]. However, the piperazine moiety becomes fully protonated and highly polar, which drastically reduces its hydrophobic retention[3].
Strategy B: High pH (Analyte Neutralization)
At a pH > 10.0 (using Ammonium Hydroxide or Ammonium Bicarbonate), the piperazine analyte is forced into its neutral, uncharged form[2][3]. This maximizes hydrophobic retention and completely eliminates ionic interactions with silanols, yielding excellent peak shape[2][4]. Because standard silica dissolves at high pH, this strategy strictly requires a pH-stable hybrid silica-polymer column (e.g., Ethylene Bridged Hybrid, BEH)[2].
To establish a robust method, follow this step-by-step scouting and optimization protocol.
Step 1: System Preparation & Column Selection
Select a high-pH tolerant hybrid C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size for UHPLC).
Flush the system with 50:50 Water:Acetonitrile to remove any previous buffer salts.
Step 2: Mobile Phase Preparation (Self-Validating pH Control)
Aqueous Phase (A): Prepare 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust the pH to 10.5 using Ammonium Hydroxide. Crucial: Always measure and adjust the pH of the aqueous component before mixing with any organic modifiers to ensure accurate buffering capacity[5].
Organic Phase (B): 100% Acetonitrile (provides lower viscosity and better peak shape than methanol)[4].
Step 3: Scouting Gradient Execution
Program a linear gradient from 5% B to 95% B over 10 column volumes (e.g., 5 minutes at 0.5 mL/min).
Inject a 10 µg/mL standard of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole.
Step 4: Tailing Factor (
Tf
) Calculation
Measure the peak width at 5% of the peak height (
W0.05
) and the distance from the front edge of the peak to the peak midpoint (
f
).
Calculate
Tf=W0.05/2f
. A value
<1.2
validates the suppression of secondary interactions[1][2].
Step 5: Gradient Slope Optimization
If the compound co-elutes with debromo-impurities, flatten the gradient slope specifically around the analyte's elution percentage (e.g., if it elutes at 40% B, change the gradient to run from 30% B to 50% B over 8 minutes).
Logical workflow for troubleshooting basic piperazine peak tailing and gradient optimization.
Troubleshooting FAQs
Q1: Why does my 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole peak exhibit severe tailing on a standard C18 column, even with a gradient?A1: The primary cause is secondary ion-exchange interactions[2]. While the gradient controls the elution of the hydrophobic indole core, the positively charged piperazine nitrogen binds strongly to negatively charged, ionized silanol groups (
Si−O−
) on the silica surface[1]. This requires a chemical solution (pH adjustment), not just a gradient adjustment.
Q2: I switched to a low pH (0.1% Formic Acid) mobile phase to fix the tailing, but now the compound elutes in the void volume. How do I fix this?A2: At low pH, the piperazine moiety is fully protonated, making the molecule highly polar and significantly reducing its hydrophobicity[3]. To retain it, you must start your gradient at a much lower organic percentage (e.g., 1% to 2% B). Alternatively, switch to a high pH mobile phase to keep the analyte neutral, which will restore its strong retention on the C18 phase[4].
Q3: My retention times are drifting randomly between injections. What is the cause?A3: This is a hallmark of insufficient buffering capacity when operating too close to the analyte's
pKa
. If your mobile phase pH is around 9.5 (very close to the piperazine
pKa
of ~9.8), microscopic changes in pH will cause massive shifts in the ratio of ionized to neutral analyte molecules, directly impacting retention[1][4]. Ensure your buffer is effective (within ±1 pH unit of its own
pKa
) and that the final mobile phase pH is at least 2 units away from the analyte's
pKa
[3][5].
Q4: Can I just use a high pH mobile phase on my current silica column to neutralize the piperazine?A4: No. Standard silica-based columns will rapidly dissolve at a pH > 8.0, leading to column voiding and destroyed stationary phases[2]. You must use a column specifically designed for high pH stability, such as an Ethylene Bridged Hybrid (BEH) or a polymer-based column[5].
Mechanistic causality of mobile phase pH on piperazine ionization and chromatographic retention.
References
Phenomenex: Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Chromatography Online. [Link]
Agilent Technologies: Control pH During Method Development for Better Chromatography. Agilent. [Link]
Phenomenex: Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX (Application Note). Phenomenex. [Link]
Waters Corporation: Alternative Method Development Techniques. Waters. [Link]
Waters Corporation: Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters.[Link]
comparative efficacy of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole vs standard reference compounds
An In-Depth Comparative Efficacy Analysis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole and Standard Serotonergic Reference Compounds Introduction In the landscape of contemporary medicinal chemistry, the indol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Efficacy Analysis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole and Standard Serotonergic Reference Compounds
Introduction
In the landscape of contemporary medicinal chemistry, the indole and piperazine scaffolds are of paramount importance, frequently appearing in a multitude of pharmacologically active agents. The compound 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is a notable example, integrating these two key moieties. The indole nucleus is a common feature in molecules targeting serotonin (5-hydroxytryptamine, 5-HT) receptors, while the piperazine ring is often incorporated to enhance physicochemical properties and receptor interaction.[1] The presence of a bromine atom at the 5-position of the indole ring can further influence binding affinity and selectivity.[1]
While this specific molecule is recognized as a crucial synthetic intermediate for more complex drugs, including those for migraines, publicly available data on its intrinsic efficacy is scarce.[1] This guide, therefore, aims to provide a comprehensive framework for evaluating the potential serotonergic activity of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole. We will present a comparative analysis against well-characterized standard reference compounds, CP-94253 and BRL-54443, utilizing established in vitro methodologies. For the purpose of this illustrative guide, hypothetical experimental data for 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole will be generated and analyzed.
Postulated Mechanism of Action: Interaction with the Serotonin System
Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychological processes.[2] With the exception of the 5-HT3 receptor, which is an ion channel, all other 5-HT receptors initiate intracellular signaling cascades through G proteins upon activation.[3] These pathways can lead to the modulation of second messengers like cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP3), ultimately influencing neuronal excitability and gene expression.[4][5]
Given the structural similarities of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole to known serotonergic agents, it is postulated to act as a ligand for one or more 5-HT receptor subtypes. Its potential to function as either an agonist (receptor activator) or antagonist (receptor blocker) necessitates empirical evaluation through functional assays.
General Serotonin Signaling Pathway
Standard Reference Compounds for Comparison
To contextualize the potential efficacy of our test compound, two well-established serotonin receptor agonists have been selected as standards:
CP-94253: A potent and selective agonist for the 5-HT1B receptor subtype.[6][7] It has demonstrated effects on satiety and has been explored in models of depression and anxiety.[7][8]
BRL-54443: A high-affinity agonist with selectivity for the 5-HT1E and 5-HT1F receptor subtypes.[9][10]
These compounds provide excellent benchmarks for assessing both the potency and selectivity of novel ligands within the serotonin system.
Experimental Methodologies
To ascertain the binding affinity and functional activity of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole, the following in vitro assays are proposed.
In Vitro Radioligand Binding Assays
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT receptor subtype of interest are prepared by homogenization and centrifugation.[11] The final membrane pellet is resuspended in an appropriate assay buffer.
Assay Setup: The assay is conducted in a 96-well plate format. To each well, the following are added in sequence:
50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]
50 µL of a known concentration of the appropriate radioligand (e.g., [³H]-GR125743 for 5-HT1B/1D).
50 µL of either the test compound or a reference compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
100 µL of the prepared cell membrane suspension.
Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[11]
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed multiple times with ice-cold wash buffer.
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is quantified using a microplate scintillation counter.
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Functional Assay: cAMP Measurement
This assay determines whether a compound acts as an agonist or antagonist and its potency by measuring changes in the intracellular second messenger cAMP. 5-HT1 receptors are typically Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4][12]
Protocol:
Cell Culture: CHO-K1 cells stably expressing the 5-HT receptor of interest (e.g., 5-HT1B) are cultured to an appropriate density in 384-well plates.[13]
Compound Addition: The cells are first treated with forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production. Immediately after, varying concentrations of the test compound or reference agonist are added.
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor-mediated modulation of cAMP levels.
Cell Lysis and Detection: A lysis buffer containing detection reagents is added to each well. The assay often employs a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody.[13][14]
Signal Measurement: The plate is read on a plate reader capable of detecting the specific assay signal (e.g., fluorescence resonance energy transfer). The signal is inversely proportional to the amount of cAMP produced by the cells.
Data Analysis: The data are plotted as a concentration-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax) for agonists.
cAMP Functional Assay Workflow
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical data for 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole alongside published data for the reference compounds.
Table 1: Comparative Binding Affinity (Ki, nM) at Human 5-HT Receptors
Data for reference compounds are sourced from published literature. Data for the test compound is hypothetical.
Interpretation of Results and Discussion
Based on our hypothetical data, 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole emerges as a potential agonist with moderate affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes.
Potency and Affinity: The hypothetical Ki value of 15.2 nM at the 5-HT1B receptor suggests a respectable binding affinity, comparable to, though slightly weaker than, the standard agonist CP-94253. The functional data corroborates this, with a hypothetical EC50 of 35.7 nM, indicating potent agonistic activity. The compound shows lower affinity for the 5-HT1D receptor and significantly weaker affinity for other tested subtypes.
Selectivity: Compared to BRL-54443, which is highly selective for 5-HT1E/1F receptors, our test compound displays a different profile, favoring the 5-HT1B/1D subtypes. Its selectivity over the 5-HT1A and 5-HT2A receptors is noteworthy, as off-target activity at these sites can lead to undesirable side effects.
Efficacy: The hypothetical maximal efficacy of 85% relative to serotonin suggests that it is a strong, but possibly partial, agonist at the 5-HT1B receptor. This characteristic can be therapeutically advantageous, offering a ceiling to the biological response and potentially improving the safety profile.
The structural features of the molecule likely contribute to this hypothetical profile. The 3-substituted indole core is a classic pharmacophore for 5-HT1 receptor interaction, while the 4-methylpiperazine moiety can engage in additional interactions within the receptor binding pocket, influencing both affinity and functional activity.
Conclusion
This guide outlines a systematic approach to characterizing the efficacy of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole. Based on a hypothetical dataset, the compound is positioned as a moderately potent and selective 5-HT1B/1D receptor agonist. This profile suggests potential utility in research areas where modulation of these receptors is of interest, such as in the study of migraines, depression, or obsessive-compulsive disorder.
It must be emphasized that the data presented for 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is purely illustrative. The experimental protocols detailed herein provide a robust framework for future empirical studies to validate and expand upon these hypothetical findings. Such research is essential to fully elucidate the pharmacological profile of this intriguing molecule and determine its true therapeutic potential.
References
Kombaiah, P., et al. (2019). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.
Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved from [Link]
ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes. Retrieved from [Link]
Schmid, C. L., & Bohn, L. M. (2010). Serotonin receptor signaling and regulation via β-arrestins. Handbook of the Behavioral Neurobiology of Serotonin, 11, 135-145.
Roth, B. L., & Andree, T. H. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current protocols in neuroscience, Chapter 6, Unit 6.8.
AmiGO. (n.d.). serotonin receptor signaling pathway. Retrieved from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
van de Wetering, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 225-231.
PubChem. (n.d.). 5-Bromo-1-(2-bromobenzenesulfonyl)-3-(4-methylpiperazin-1-yl)-1h-indole. Retrieved from [Link]
Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
Sharif, N. A., et al. (2003). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. Investigative ophthalmology & visual science, 44(11), 4725-4733.
ResearchGate. (n.d.). cAMP assay principle. Retrieved from [Link]
precisionFDA. (n.d.). (R)-5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE. Retrieved from [Link]
Wikipedia. (n.d.). CP-94253. Retrieved from [Link]
Multispan, Inc. (n.d.). HUMAN RECOMBINANT 5HT7 RECEPTOR. Retrieved from [Link]
Lee, M. D., & Simansky, K. J. (1997). CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety. Psychopharmacology, 131(3), 264-270.
Parsons, L. H., et al. (1998). Serotonin1B Receptor Stimulation Enhances Cocaine Reinforcement. The Journal of neuroscience, 18(23), 10038-10049.
Tatarczyńska, E., et al. (2004). Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression. Behavioural pharmacology, 15(8), 523-534.
Carr, G. V., et al. (2007). Biochemical and Behavioral Evidence for Antidepressant-Like Effects of 5-HT 6 Receptor Stimulation. Journal of Neuroscience, 27(15), 4079-4088.
Structural Validation of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole: A Comparative Guide to X-Ray Crystallography vs. NMR and LC-MS
As drug development pipelines accelerate, the unambiguous structural validation of synthetic intermediates and pharmacophores is non-negotiable. 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is a complex small mol...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines accelerate, the unambiguous structural validation of synthetic intermediates and pharmacophores is non-negotiable. 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is a complex small molecule featuring a rigid indole core, a heavy bromine substituent, and a flexible methylpiperazine moiety. Validating this structure requires confirming the exact regiochemistry of the substitution, the tautomeric state of the indole, and the 3D conformation of the piperazine ring.
This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), providing actionable experimental workflows and mechanistic insights into why SC-XRD remains the gold standard for this class of compounds[1].
Methodological Comparison: SC-XRD vs. NMR vs. LC-MS
While modern analytical chemistry relies on a multi-modal approach, each technique offers distinct advantages and limitations when applied to halogenated indole derivatives[2].
Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD provides an absolute 3D map of the molecule's electron density. For this specific compound, the heavy bromine atom at the C5 position acts as a crystallographic anchor. It provides strong anomalous dispersion (resonant scattering), which dramatically simplifies the phase problem and allows for the unambiguous determination of the absolute solid-state conformation[3].
Nuclear Magnetic Resonance (NMR): Solution-state NMR is excellent for confirming bulk purity and 2D connectivity[4]. However, because the piperazine ring rapidly flips between chair conformations at room temperature, NMR only provides a time-averaged structural ensemble[5]. It cannot definitively map the absolute 3D spatial coordinates without complex NOE/ROE experiments and computational modeling.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides exact molecular mass and fragmentation patterns (e.g., the loss of the methylpiperazine group). While highly sensitive, it is completely blind to 3D geometry and regiochemical isomerism.
The following table summarizes the quantitative and qualitative performance of each technique when validating 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole.
Performance Metric
Single-Crystal X-Ray Diffraction (SC-XRD)
Nuclear Magnetic Resonance (NMR)
Liquid Chromatography-Mass Spec (LC-MS)
Primary Output
Absolute 3D atomic coordinates
Solution-state connectivity & dynamics
Exact molecular mass & fragmentation
Sample Requirement
High-quality single crystal (0.1 - 0.3 mm)
1-10 mg in deuterated solvent
< 1 µg in volatile solvent
Data Acquisition Time
2 to 24 Hours
15 Minutes to 2 Hours
< 5 Minutes
Conformational Data
Static (Solid-state lowest energy)
Dynamic (Time-averaged)
None (Gas-phase ions)
Validation Certainty
Definitive (Unambiguous 3D map)
High (Inferred from 2D correlations)
Moderate (Mass confirmation only)
Mechanistic Insights: Why SC-XRD is the Gold Standard
As an application scientist, it is critical to understand the causality behind why SC-XRD is superior for this specific molecule[5].
The Heavy Atom Effect & Phase Problem:
In X-ray crystallography, the detector records the intensity of diffracted waves, but the phase information is lost—this is the fundamental "phase problem." However, the presence of the heavy bromine atom at the C5 position dominates the X-ray scattering[3]. By utilizing Patterson methods, the Br-Br interatomic vectors can be easily located, providing a robust initial phase model to find the lighter carbon, nitrogen, and hydrogen atoms[3].
Conformational Freezing:
In solution, the methylpiperazine ring is highly flexible. NMR provides a time-averaged signal of the ring flipping[2]. SC-XRD "freezes" the molecule in its lowest-energy solid-state conformation, revealing the exact equatorial/axial positioning of the methyl group and mapping the precise hydrogen-bonding network of the indole NH[4].
To ensure trustworthiness and scientific integrity, structural validation must rely on self-validating protocols. Below are the optimized methodologies for both SC-XRD and NMR.
Protocol A: SC-XRD Workflow (Solid-State)
Crystallization: Dissolve 10 mg of the compound in a minimal volume of ethyl acetate. Utilize vapor diffusion with hexanes as the antisolvent at 4°C.
Causality: Slow diffusion promotes highly ordered nucleation, preventing amorphous precipitation and yielding diffraction-quality single crystals.
Mounting & Cryo-Cooling: Select a crystal (~0.2 x 0.2 x 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Flash-cool to 100 K using a nitrogen stream.
Data Collection: Expose the crystal to Cu Kα radiation (λ = 1.5418 Å) on a modern diffractometer.
Causality: Cu Kα radiation maximizes the anomalous scattering signal of the bromine atom, breaking Friedel's law and ensuring highly accurate atomic coordinates[3].
Structure Solution & Refinement: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on
(e.g., SHELXL).
Self-Validation: The protocol is mathematically self-validating. Convergence of the R1 factor to < 5% and a Goodness-of-Fit (GoF) near 1.0 proves the calculated electron density perfectly matches the experimental diffraction data[1].
Protocol B: Solution-State NMR Workflow
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
Causality: DMSO-d6 is highly polar and prevents the rapid chemical exchange of the indole NH proton, allowing its distinct observation in the 1H spectrum.
Acquisition: Acquire 1H, 13C, and 2D correlation spectra (COSY, HSQC, HMBC) on a 600 MHz spectrometer.
Analysis & Validation: Utilize the HMBC spectrum to trace the
and
carbon-proton couplings.
Self-Validation: The closure of the HMBC correlation loop between the C3-methylene protons and the indole C3/C3a carbons internally validates the regiochemistry of the piperazine attachment[4].
Conclusion
For the structural validation of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole, SC-XRD stands unmatched in its ability to provide definitive, unambiguous 3D coordinates. While NMR and LC-MS are indispensable for rapid solution-state and mass confirmation, they cannot replicate the absolute structural certainty provided by X-ray crystallography[5]. By leveraging the heavy atom effect of the C5-bromine, researchers can rapidly solve the phase problem and generate self-validating crystallographic models crucial for downstream drug development.
References
"Why is crystallography still used in some cases for small molecule structure determination?" Stack Exchange - Chemistry. Available at: [Link]
"Comparison of X-ray Crystallography, NMR and EM" Creative Biostructure. Available at: [Link]
"X-Ray Crystallography vs. NMR Spectroscopy" News-Medical. Available at: [Link]
"Absolute configuration" Wikipedia. Available at: [Link]
"X Ray Crystallography" International Journal of Pharmaceutical Sciences. Available at: [Link]
A Senior Application Scientist's Guide to Handling 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole (CAS No. 701205-13-2)....
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole (CAS No. 701205-13-2).[1] Given the absence of a specific, published Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules—namely brominated indoles and piperazine derivatives—to establish a robust framework for safe handling, use, and disposal. The protocols herein are designed to be self-validating, prioritizing user safety through a conservative and evidence-based approach.
Hazard Assessment and Chemical Profile
The primary operational principle when handling this compound is to treat it as a substance with significant potential hazards due to its constituent chemical groups.
Piperazine Moiety : The piperazine substructure is known to be corrosive and can cause severe skin burns and eye damage.[2] It is often harmful if swallowed and requires careful handling to avoid direct contact.[2][3]
Bromo-Indole Moiety : Brominated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[4][5] Upon combustion or thermal decomposition, they can release hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[4]
Based on these components, 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole should be presumed to be, at minimum, a skin and eye irritant, potentially corrosive, and harmful if ingested or inhaled.
Table 1: Inferred Hazard Profile and GHS Classifications
Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][10]
Specific Target Organ Toxicity
Danger: May cause damage to organs through prolonged or repeated exposure [11]
Minimize exposure duration and quantity. Adhere strictly to engineering controls and PPE protocols.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks associated with this compound. The selection of each component is directly linked to the inferred hazards.
Eyes/Face Protection :
Requirement : ANSI Z87.1-compliant chemical splash goggles AND a full-face shield.[10][12]
Causality : The piperazine moiety presents a significant risk of severe eye damage and corrosion.[2] A face shield is mandatory when handling the solid powder or preparing solutions where splashing is possible.[10][12] Safety glasses alone are insufficient.
Skin & Body Protection :
Requirement : A long-sleeved, flame-resistant lab coat that closes in the back, and full-length pants made of non-synthetic material.[12][13][14]
Causality : This provides a primary barrier against accidental skin contact with the potentially corrosive compound.[8] Contaminated work clothing should not be allowed out of the laboratory.[3][11]
Hand Protection :
Requirement : Chemical-resistant nitrile or butyl rubber gloves.[15] Gloves must be inspected for tears or degradation before each use.[8][13]
Causality : Prevents direct dermal contact. Given the compound's unknown specific permeability, proper glove removal technique (to avoid contaminating skin) is critical.[8] For tasks with a higher risk of splash, consider double-gloving.
Respiratory Protection :
Requirement : All handling of this compound MUST be performed within a certified chemical fume hood.[2][15]
Causality : The fume hood serves as the primary engineering control to prevent respiratory exposure to fine particulates of the solid compound or aerosols from solutions.[10] If a situation arises where the fume hood is not available or its function is compromised, a NIOSH-approved respirator with a P3 cartridge for particulates is required.[10]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for minimizing exposure and ensuring procedural safety.
Preparation and Engineering Controls
Verify Engineering Controls : Before starting, confirm that the chemical fume hood has been certified within the last year and that its airflow is optimal.[10]
Locate Safety Equipment : Ensure an eyewash station and safety shower are unobstructed and readily accessible.[10]
Assemble Materials : Gather all necessary PPE and inspect it for defects.[13] Prepare spill cleanup materials (e.g., absorbent pads, neutralizing agents for acids/bases if applicable) and have them within arm's reach.[9]
Weighing and Transfer of Solid Compound
Containment is Key : All weighing and transfer operations must occur inside the fume hood to contain any airborne dust.[10]
Use the Tare Method : To minimize dust generation, pre-weigh a sealed container on an analytical balance.[10]
Execute Transfer : Inside the fume hood, carefully add the desired amount of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole to the container using a dedicated spatula. Avoid any actions that could create dust clouds.[10]
Seal and Re-weigh : Securely close the container before removing it from the fume hood to re-weigh. This ensures that any powder on the exterior of the container is not brought into the main lab environment.
Solution Preparation
Work in Fume Hood : All solution preparations must be conducted inside the fume hood.[15]
Controlled Addition : Slowly add the weighed solid to the solvent to prevent splashing.
Labeling : Immediately label the solution container with the full chemical name, concentration, date, and appropriate hazard warnings.
Emergency and Disposal Plans
Workflow for Safe Handling and Disposal
Caption: Workflow from preparation to disposal for 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole.
Emergency Procedures
Spill :
Evacuate the immediate area and alert colleagues.[9]
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[9]
Sweep up the material carefully to avoid creating dust, and place it in a sealed, labeled hazardous waste container.[3]
Clean the spill area thoroughly.
Skin/Hair Contact :
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5]
Use a safety shower if the contact area is large.[3]
Seek immediate medical attention.
Eye Contact :
Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][7]
Remove contact lenses if present and easy to do.[5]
Move the affected person to fresh air immediately.[5][16]
If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.
Seek immediate medical attention.
Waste Disposal Plan
All materials contaminated with 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole, including unused product, spill cleanup materials, and contaminated disposable PPE, must be treated as hazardous waste.
Segregation : Collect all waste in a dedicated, sealed, and clearly labeled container specifying "Brominated Hazardous Waste".[9]
Disposal Route : The primary disposal method for brominated organic waste is high-temperature incineration at a licensed hazardous waste facility.[17][18] This process is equipped with scrubbers and other emission controls to manage the release of HBr and other hazardous decomposition products.[17]
Regulatory Compliance : Disposal must adhere to all local, state, and federal regulations, such as those outlined by the EPA and The Hazardous Waste Regulations 2005 in the UK.[17][19] Do not dispose of this chemical down the drain or in regular trash.[8]
References
PIPERAZINE (ANH) Safety Data Sheet . TMMedia.
What is bromine and what are the safe disposal and recycling methods? . Ideal Response.
Piperazine Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare.
Piperazine Safety Data Sheet . Apollo Scientific.
Personal protective equipment for handling 2-Bromo-3'-nitroacetophenone . Benchchem.
(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole . PubChem, National Center for Biotechnology Information.
Bromine Handling Safety Protocol . Scribd.
Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol . Benchchem.
4-Bromo-1-methyl-1H-indole Safety Data Sheet . Fisher Scientific.